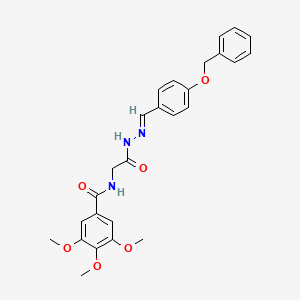![molecular formula C15H9Br3N4O7 B11556820 N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11556820.png)
N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a hydrazine group (NH-NH2)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The general synthetic route can be described as follows:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include 2-hydroxy-3,5-dinitrobenzaldehyde and 2-(2,4,6-tribromophenoxy)acetohydrazide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the condensation reaction, leading to the formation of the hydrazone linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general principles of hydrazone synthesis can be applied. Industrial-scale synthesis would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, potentially altering the compound’s properties.
Substitution: The bromine atoms in the tribromophenoxy moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: It is studied for its potential antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: The compound’s unique properties make it useful in the development of new materials with specific chemical functionalities.
Mécanisme D'action
The mechanism of action of N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit enzyme activity or disrupt cellular processes. Additionally, the presence of nitro and bromine groups enhances its reactivity, enabling it to interact with various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
- N’-[(E)-(2-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
- N’-[(E)-(2-hydroxy-3,5-dichlorophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
Uniqueness
N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is unique due to the presence of both nitro and bromine groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H9Br3N4O7 |
|---|---|
Poids moléculaire |
597.0 g/mol |
Nom IUPAC |
N-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide |
InChI |
InChI=1S/C15H9Br3N4O7/c16-8-2-10(17)15(11(18)3-8)29-6-13(23)20-19-5-7-1-9(21(25)26)4-12(14(7)24)22(27)28/h1-5,24H,6H2,(H,20,23)/b19-5+ |
Clé InChI |
PSCCEBGRZXTDAR-PTXOJBNSSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br)O)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=C(C=C(C(=C1C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br)O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}-N-isobutylbutanamide](/img/structure/B11556746.png)
![2-(4-nitrophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B11556754.png)
![N-[4-[(2,4-dichloro-benzylidene)-amino]-phenyl]-acetamide](/img/structure/B11556760.png)
![2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11556765.png)
![2-(2-bromophenoxy)-N'-[(E)-(2-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11556767.png)
![N'-[(E)-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-ylmethylidene]-4-nitrobenzohydrazide](/img/structure/B11556770.png)
![2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11556776.png)
![N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11556778.png)
![3-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N-(2-methoxyethyl)-3-oxopropanamide](/img/structure/B11556781.png)

![N-[(4-methylphenyl)sulfonyl]glycyl-N-butylglycinamide](/img/structure/B11556792.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11556802.png)

![4-bromo-2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11556816.png)
